molecular formula C3H3BrN2S2 B1302848 3-Bromo-5-(methylthio)-1,2,4-thiadiazole CAS No. 36955-33-6

3-Bromo-5-(methylthio)-1,2,4-thiadiazole

Cat. No.: B1302848
CAS No.: 36955-33-6
M. Wt: 211.1 g/mol
InChI Key: SLMCXSVDKBFAAZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C3H3BrN2S2 and its molecular weight is 211.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : Compounds derived from thiadiazole, including 1,2,4-thiadiazole derivatives, have shown significant antibacterial and antifungal activities. These activities make them potential candidates for developing new antimicrobial agents (Lamani et al., 2009).
  • Antimicrobial and Antituberculosis Activities : Some synthesized compounds from the thiadiazole class exhibited promising antimicrobial activities, including action against Mycobacterium tuberculosis, indicating potential use in treating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).

Photodynamic Therapy for Cancer Treatment

  • Photosensitizer in Photodynamic Therapy : Thiadiazole derivatives, such as those incorporating zinc phthalocyanine, have shown remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. Their good fluorescence properties and high singlet oxygen quantum yield are crucial for this application (Pişkin et al., 2020).

Anticancer Applications

  • Potential Anticancer Agents : Novel thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents, indicating their potential use in cancer treatment (Gomha et al., 2017).

Properties

IUPAC Name

3-bromo-5-methylsulfanyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S2/c1-7-3-5-2(4)6-8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMCXSVDKBFAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375681
Record name 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36955-33-6
Record name 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36955-33-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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